molecular formula C9H4ClF5N2O B1421673 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole CAS No. 1210386-82-5

2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B1421673
CAS No.: 1210386-82-5
M. Wt: 286.58 g/mol
InChI Key: SHXHONMRDHHHDV-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole is a chemical compound characterized by its unique structure, which includes a benzimidazole core substituted with chlorodifluoromethyl and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with chlorodifluoromethyl chloride and trifluoromethoxy anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid derivative.

  • Reduction: The major product is often the corresponding amine.

  • Substitution: The major product depends on the nucleophile used, resulting in various substituted benzimidazole derivatives.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound has potential medicinal properties, and research is ongoing to explore its use in treating various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

  • 2-(Chlorodifluoromethyl)indoles

  • 2-(Trifluoromethoxy)benzimidazoles

  • 2-(Chlorodifluoromethyl)benzothiazoles

Uniqueness: 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties compared to similar compounds. Its enhanced stability and reactivity make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-[chloro(difluoro)methyl]-6-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHONMRDHHHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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